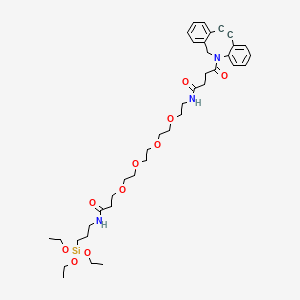

DBCO-PEG4-triethoxysilane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPATRYMIHMPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57N3O10Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG4-triethoxysilane for Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-triethoxysilane is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, surface chemistry, and drug delivery systems. Its unique tripartite structure, consisting of a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a triethoxysilane (B36694) moiety, enables the seamless and covalent linkage of biomolecules to inorganic surfaces. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and quantitative data to support its use in research and development.

The DBCO group facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient conjugation of azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] The hydrophilic PEG4 spacer enhances solubility, reduces non-specific binding, and provides a flexible linker between the conjugated molecule and the surface.[3] The triethoxysilane group enables the covalent immobilization of the entire construct onto silica-based surfaces, such as glass, silicon wafers, and nanoparticles, through the formation of stable siloxane bonds.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this reagent.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₉H₅₇N₃O₁₀Si | [5] |

| Molecular Weight | 755.98 g/mol | [5] |

| CAS Number | 2353410-02-1 | [5] |

| Purity | Typically >95% (determined by HPLC) | [5] |

| Solubility | Soluble in DMSO, DMF, and chloroform | N/A |

| Storage Conditions | -20°C, desiccated | N/A |

Core Applications and Experimental Workflows

The primary application of this compound is the functionalization of surfaces for the subsequent immobilization of biomolecules. This is typically a two-step process involving the silanization of the surface followed by a copper-free click chemistry reaction with an azide-modified molecule of interest.

Experimental Protocols

Protocol 1: Silanization of Glass Surfaces

This protocol details the steps for functionalizing a glass microscope slide with this compound.

Materials:

-

Glass microscope slides

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Anhydrous toluene

-

This compound

-

Ethanol

-

Deionized water

Methodology:

-

Surface Cleaning and Hydroxylation:

-

Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.

-

Rinse the slides thoroughly with deionized water and then with ethanol.

-

Dry the slides under a stream of nitrogen gas and then bake at 110°C for 30 minutes.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried slides in the silane (B1218182) solution and incubate for 2 hours at room temperature with gentle agitation.

-

Rinse the slides sequentially with toluene, ethanol, and deionized water to remove any unreacted silane.

-

Dry the slides under a stream of nitrogen gas. The DBCO-functionalized slides are now ready for the click chemistry reaction.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Immobilization

This protocol describes the immobilization of an azide-modified protein onto a DBCO-functionalized surface.

Materials:

-

DBCO-functionalized glass slides (from Protocol 1)

-

Azide-modified protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA) for blocking (optional)

Methodology:

-

Protein Solution Preparation:

-

Dissolve the azide-modified protein in PBS to a final concentration of 0.1-1 mg/mL.

-

-

Immobilization Reaction:

-

Place the DBCO-functionalized slides in a humidified chamber.

-

Pipette the protein solution onto the surface of the slides, ensuring the entire surface is covered.

-

Incubate for 4-12 hours at 4°C or 2 hours at room temperature.

-

-

Washing and Blocking:

-

Wash the slides thoroughly with PBS to remove any unbound protein.

-

(Optional) To prevent non-specific binding in subsequent assays, incubate the slides in a 1% BSA solution in PBS for 1 hour at room temperature.

-

Rinse the slides again with PBS and dry under a gentle stream of nitrogen.

-

Quantitative Surface Characterization

The success of surface functionalization can be quantified using various analytical techniques. The following table presents typical data obtained from X-ray Photoelectron Spectroscopy (XPS) and water contact angle measurements before and after modification of a silica (B1680970) surface.

| Surface Stage | N 1s Atomic (%) | C 1s Atomic (%) | Si 2p Atomic (%) | O 1s Atomic (%) | Water Contact Angle (°) | Reference(s) |

| Bare Silica | Not Detected | ~5 | ~35 | ~60 | < 20° | |

| DBCO-Functionalized | ~1-3 | ~15-25 | ~25-30 | ~45-55 | 40-60° |

The appearance of a nitrogen (N 1s) peak and an increase in the carbon (C 1s) content in the XPS spectrum are indicative of successful silanization. The increase in the water contact angle reflects the change in surface hydrophobicity due to the organic adlayer.

Application in a Signaling Pathway Context

The ability to immobilize biomolecules with high specificity and control makes this compound a valuable tool for studying cellular signaling pathways. For instance, by immobilizing a specific ligand on a surface, researchers can create a defined microenvironment to study ligand-receptor interactions and downstream signaling events in adherent cells.

In this experimental setup, a ligand (e.g., a growth factor or a peptide) is first modified with an azide (B81097) group. This azide-ligand is then specifically immobilized on a this compound functionalized surface via a SPAAC reaction. Adherent cells expressing the cognate receptor for the immobilized ligand are then cultured on this surface. The binding of the receptor to the immobilized ligand triggers a downstream signaling cascade within the cell, leading to a measurable cellular response. This approach allows for precise control over the spatial presentation of the ligand, enabling detailed studies of receptor activation and signaling dynamics.

Conclusion

This compound is a versatile and powerful reagent for the functionalization of silica-based surfaces and the subsequent immobilization of biomolecules. Its heterobifunctional nature, combined with the efficiency and biocompatibility of copper-free click chemistry, provides researchers, scientists, and drug development professionals with a robust platform for a wide range of applications, from fundamental studies of cellular signaling to the development of novel diagnostics and targeted therapeutics. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Silane-PEG-DBCO - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Surface Functionalization of Nanowires Using Silane-PEG Compounds | LUP Student Papers [lup.lub.lu.se]

- 5. DBCO-PEG-Silane | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to DBCO-PEG4-triethoxysilane: A Bifunctional Linker for Bioconjugation and Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG4-triethoxysilane, a heterobifunctional linker that plays a pivotal role in the fields of bioconjugation, drug delivery, and materials science. By integrating a dibenzocyclooctyne (DBCO) group and a triethoxysilane (B36694) moiety, this reagent enables the seamless connection of biological molecules to inorganic surfaces. This document outlines the chemical structure, properties, and detailed experimental protocols for the application of this compound.

Core Chemical Structure and Properties

This compound is a molecule meticulously designed with three key functional components: a DBCO group for copper-free click chemistry, a tetraethylene glycol (PEG4) spacer, and a triethoxysilane group for covalent attachment to hydroxylated surfaces.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media and reduces non-specific binding.[1][2]

The chemical structure is defined by the following identifiers:

The purity of commercially available this compound is typically high, often exceeding 95% or 96%.[2][3][4]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₃₉H₅₇N₃O₁₀Si | [3][4] |

| Molecular Weight | 755.98 g/mol | [3][4] |

| CAS Number | 2353410-02-1 | [3][5] |

| Purity | >95% or >96% | [2][3][4] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC | [3] |

Functional Domains and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive ends, enabling a two-step functionalization process.

// Nodes DBCO_PEG4_Triethoxy [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Group [label="DBCO Group\n(Dibenzocyclooctyne)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG4_Spacer [label="PEG4 Spacer\n(Hydrophilic Linker)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triethoxy_Group [label="Triethoxysilane Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide_Molecule [label="Azide-Containing\nMolecule", fillcolor="#FBBC05", fontcolor="#202124"]; Surface [label="Hydroxylated Surface\n(e.g., Glass, Silica)", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugated_Molecule [label="Stable Triazole Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Modified_Surface [label="Covalent Siloxane Bonds\n(Si-O-Si)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DBCO_PEG4_Triethoxy -> DBCO_Group; DBCO_PEG4_Triethoxy -> PEG4_Spacer; DBCO_PEG4_Triethoxy -> Triethoxy_Group; DBCO_Group -> Conjugated_Molecule [label=" Strain-Promoted\nAlkyne-Azide\nCycloaddition (SPAAC)"]; Azide_Molecule -> Conjugated_Molecule; Triethoxy_Group -> Modified_Surface [label=" Hydrolysis and\nCondensation"]; Surface -> Modified_Surface; } }

DBCO Group: Copper-Free Click Chemistry

The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7][8] This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[6][7][8] This makes it ideal for conjugating sensitive biomolecules in biological systems.[9][10] The reaction forms a stable triazole linkage.[6][11]

Triethoxysilane Group: Surface Modification

The triethoxysilane group is responsible for the covalent attachment of the linker to inorganic surfaces that possess hydroxyl groups, such as glass, silica (B1680970), and metal oxides.[12][13] The surface modification process occurs in two main steps:

-

Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilane hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).[12]

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable, covalent siloxane bonds (Si-O-Si).[12] Adjacent hydrolyzed silane (B1218182) molecules can also cross-link with each other.[12]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Surface Modification with this compound

This protocol details the functionalization of a silica-based substrate.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaning [label="Substrate Cleaning\n(Sonication in Acetone, Ethanol, DI Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Surface Activation\n(Piranha Etching or O2 Plasma)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silanization [label="Silanization\n(Immersion in this compound solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing\n(Rinse with solvent to remove excess silane)", fillcolor="#FBBC05", fontcolor="#202124"]; Curing [label="Curing\n(Bake to promote covalent bonding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="DBCO-Functionalized Surface", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cleaning; Cleaning -> Activation; Activation -> Silanization; Silanization -> Washing; Washing -> Curing; Curing -> End; } }

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

Acetone, Ethanol (ACS grade)

-

Deionized (DI) water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) OR Oxygen plasma cleaner

-

Anhydrous toluene (B28343) or ethanol

-

This compound

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning: To remove organic contaminants, sonicate the substrates sequentially in acetone, ethanol, and DI water for 15 minutes each.[13]

-

Surface Activation:

-

Piranha Etching (in a certified fume hood with appropriate personal protective equipment): Immerse the cleaned, dry substrates in freshly prepared piranha solution for 30-45 minutes.[13] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.[13] Rinse extensively with DI water and dry under a stream of nitrogen.

-

Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions to generate surface hydroxyl groups.[13]

-

-

Silanization:

-

Immediately after activation, immerse the substrates in a freshly prepared solution of this compound (e.g., 1-2% in anhydrous toluene or ethanol) for 1-2 hours at room temperature.[14]

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis and self-condensation of the silane in solution.

-

-

Washing: Remove the substrates from the silanization solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any non-covalently bound silane.

-

Curing: Bake the substrates in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds with the surface.

-

Storage: Store the DBCO-functionalized substrates in a desiccator or under an inert atmosphere to protect the reactive DBCO group.

Protocol 2: Copper-Free Click Chemistry with a DBCO-Functionalized Surface

This protocol describes the conjugation of an azide-modified biomolecule (e.g., an antibody or oligonucleotide) to the DBCO-functionalized surface.

// Nodes Start [label="Start: DBCO-Functionalized Surface", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Azide [label="Prepare Azide-Biomolecule Solution\n(in appropriate buffer, e.g., PBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(Apply azide (B81097) solution to the DBCO surface)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Reaction Conditions\n(e.g., 4-12 hours at room temp or overnight at 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing Steps\n(Remove unbound biomolecules)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Biomolecule-Conjugated Surface", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Azide; Prepare_Azide -> Incubation; Incubation -> Reaction; Reaction -> Washing; Washing -> End; } }

Materials:

-

DBCO-functionalized substrate

-

Azide-modified biomolecule

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO groups.[11][15]

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

-

Pre-reaction Steps:

-

If necessary, block the DBCO-functionalized surface with a suitable blocking buffer for 1 hour at room temperature to minimize non-specific binding of the biomolecule.

-

Wash the surface with the reaction buffer.

-

-

Click Reaction:

-

Prepare a solution of the azide-modified biomolecule in the reaction buffer. The optimal concentration will depend on the specific biomolecule and application.

-

Apply the azide-biomolecule solution to the DBCO-functionalized surface, ensuring the entire surface is covered.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11][16] Longer incubation times may improve efficiency.[11]

-

-

Washing:

-

Remove the reaction solution.

-

Wash the surface extensively with the washing buffer to remove any unbound biomolecules.

-

Rinse with DI water and dry under a stream of nitrogen.

-

-

Storage: Store the biomolecule-conjugated surface in an appropriate buffer at 4°C.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in a variety of applications:

-

Biosensor Development: Immobilization of antibodies, enzymes, or nucleic acids onto sensor surfaces for the development of sensitive and specific diagnostic devices.[12]

-

Drug Delivery: Functionalization of nanoparticles (e.g., silica nanoparticles) for targeted drug delivery systems.[12]

-

Cell Adhesion Studies: Creation of tailored surfaces to study cell-surface interactions and control cell adhesion and proliferation.[13]

-

PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific target proteins.[5][17][]

References

- 1. This compound, 2353410-02-1 | BroadPharm [broadpharm.com]

- 2. DBCO-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, CAS 2353410-02-1 | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound | CAS#:2353410-02-1 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: DBCO-PEG4-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG4-triethoxysilane, a heterobifunctional crosslinker pivotal for advancements in bioconjugation, surface modification, and drug delivery systems. This document details its chemical properties, and applications, and provides experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a molecule designed with three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free "click chemistry." Specifically, it reacts with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The high efficiency and specificity of the SPAAC reaction, which forms a stable triazole linkage, make it ideal for labeling and conjugating biomolecules under physiological conditions.

-

Tetraethylene Glycol (PEG4): A flexible, hydrophilic polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility of the molecule in aqueous buffers, a crucial feature when working with biological samples. Furthermore, it acts as a spacer arm, reducing steric hindrance between the conjugated molecules and minimizing non-specific binding.

-

Triethoxysilane: A functional group that enables the covalent attachment of the molecule to silica-based surfaces, such as glass, silicon wafers, and nanoparticles. The silane (B1218182) group hydrolyzes in the presence of moisture to form reactive silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Weight | 755.97 g/mol | [1][] |

| Chemical Formula | C₃₉H₅₇N₃O₁₀Si | [3] |

| CAS Number | 2353410-02-1 | [4][5] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in DMSO, DMF, DCM | [4][] |

| Storage Conditions | -20°C, desiccated | [4] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in surface modification and bioconjugation.

Protocol 1: Surface Functionalization of Silica-Based Substrates

This protocol describes the covalent attachment of this compound to a silica (B1680970) surface (e.g., glass slide, silicon wafer).

Materials:

-

Silica-based substrate

-

This compound

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Nitrogen or argon gas

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the silica substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water. A final treatment with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner can be used for rigorous cleaning (handle piranha solution with extreme caution).

-

Hydroxylation: Following cleaning, rinse the substrate extensively with deionized water and dry under a stream of nitrogen or argon gas. To ensure a high density of hydroxyl groups, the substrate can be baked in an oven at 110°C for 30 minutes.

-

Silanization Solution Preparation: Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) mixture of anhydrous ethanol and deionized water. It is crucial to use anhydrous ethanol to prevent premature polymerization of the silane in the solution.

-

Surface Functionalization: Immerse the cleaned and hydroxylated substrate in the silanization solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Washing: After incubation, remove the substrate from the silanization solution and rinse thoroughly with ethanol to remove any unbound silane.

-

Curing: Cure the silanized surface by baking in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

-

Final Rinse and Storage: Rinse the functionalized surface with ethanol and deionized water, then dry under a stream of nitrogen or argon. The DBCO-functionalized surface is now ready for the immobilization of azide-containing molecules and should be stored in a dry, inert atmosphere.

Protocol 2: Immobilization of Azide-Modified Biomolecules via SPAAC

This protocol details the "click" reaction to attach an azide-modified biomolecule (e.g., protein, DNA, or peptide) to the DBCO-functionalized surface.

Materials:

-

DBCO-functionalized substrate (from Protocol 1)

-

Azide-modified biomolecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA) (for blocking)

-

Tween-20 (for washing buffer)

Procedure:

-

Biomolecule Preparation: Dissolve the azide-modified biomolecule in PBS at the desired concentration.

-

Immobilization Reaction: Cover the DBCO-functionalized surface with the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

-

Washing: After incubation, wash the surface three times with PBS containing 0.05% Tween-20 (PBST) to remove non-specifically bound biomolecules.

-

Blocking (Optional): To prevent non-specific binding in subsequent assays, block the surface by incubating with a 1% BSA solution in PBS for 1 hour at room temperature.

-

Final Wash: Wash the surface three times with PBST and once with PBS. The surface is now functionalized with the desired biomolecule and ready for use in downstream applications such as biosensors or cell culture.

Visualizations

Logical Workflow for Surface Functionalization and Bioconjugation

The following diagram illustrates the logical steps involved in using this compound for immobilizing a biomolecule onto a silica surface.

Caption: Logical workflow for biomolecule immobilization.

Signaling Pathway: PROTAC Application

This compound can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][] The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: PROTAC mechanism of action.

References

A Technical Guide to DBCO-PEG4-triethoxysilane: A Versatile Heterobifunctional Linker for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-triethoxysilane (CAS Number: 2353410-02-1), a heterobifunctional linker integral to advancements in bioconjugation, surface chemistry, and targeted protein degradation. This document details its chemical properties, mechanisms of action, and provides detailed experimental protocols for its application in strain-promoted alkyne-azide cycloaddition (SPAAC) and surface modification.

Core Concepts: Structure and Functionality

This compound is a molecule meticulously designed with three key functional components, each conferring a unique reactivity and utility:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of its use in copper-free "click chemistry," enabling rapid and specific conjugation without the need for a cytotoxic copper catalyst.[1][2]

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces non-specific interactions, and minimizes steric hindrance between the conjugated molecules.[1][2]

-

Triethoxysilane (B36694): This functional group allows for the covalent attachment of the molecule to hydroxylated surfaces, such as glass and silica (B1680970).[1][3] Through hydrolysis and condensation reactions, it forms stable siloxane bonds, making it an ideal anchor for surface functionalization.[1][3]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 2353410-02-1 | [4] |

| Molecular Formula | C₃₉H₅₇N₃O₁₀Si | [4] |

| Molecular Weight | 755.98 g/mol | [4] |

| Purity | Typically >95% to >98% | [3][4] |

| Appearance | Solid or viscous liquid | |

| Solubility | DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C | [3] |

Applications in Research and Development

The unique trifunctional nature of this compound makes it a versatile tool in a variety of applications:

-

Proteolysis Targeting Chimeras (PROTACs): This molecule serves as a PEG-based PROTAC linker, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[5][6][7][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

-

Surface Functionalization and Bioconjugation: The triethoxysilane group enables the modification of surfaces like glass and silica, while the DBCO group allows for the subsequent attachment of azide-modified biomolecules.[1][3] This is particularly useful in the development of biosensors, microarrays, and other diagnostic platforms.[1]

-

Coatings and Adhesives: Its ability to form robust surface attachments and present a reactive handle for further modification makes it a valuable component in the development of advanced coatings and adhesives with tailored surface properties.[1]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The following diagram illustrates this pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Surface Functionalization of Glass or Silica Substrates

This protocol describes the covalent attachment of this compound to a hydroxylated surface.

Materials:

-

Glass or silica substrates

-

This compound

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Ammonia (B1221849) solution (optional, as a catalyst)

-

Oven or hotplate

Procedure:

-

Surface Cleaning and Activation:

-

Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).

-

To generate hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen or in an oven at 110°C.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) mixture of anhydrous ethanol and deionized water.

-

For catalyzed hydrolysis, a small amount of ammonia solution can be added to the silane (B1218182) solution to adjust the pH to ~8-9.

-

Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature with gentle agitation.

-

Alternatively, the reaction can be carried out at an elevated temperature (e.g., 50-70°C) for a shorter duration (e.g., 30-60 minutes).

-

-

Washing and Curing:

-

Remove the substrates from the silane solution and rinse them thoroughly with ethanol to remove any unreacted silane.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds between the silane and the surface.

-

The DBCO-functionalized surface is now ready for the subsequent click chemistry reaction.

-

Caption: Workflow for surface functionalization.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified biomolecule to a DBCO-functionalized surface or another DBCO-containing molecule.

Materials:

-

DBCO-functionalized substrate or molecule

-

Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free and azide-free buffer.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reactants if necessary.

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

If the DBCO-containing molecule is not already on a surface, dissolve it in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

-

Click Chemistry Reaction:

-

For surface reactions, immerse the DBCO-functionalized substrate in the solution of the azide-modified biomolecule.

-

For solution-phase reactions, add the DBCO-containing molecule to the solution of the azide-modified biomolecule. A 1.5- to 5-fold molar excess of the DBCO reagent is often used to ensure efficient conjugation to the azide-modified biomolecule.

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation. Gentle agitation is recommended.

-

-

Washing and Purification:

-

For surface reactions, remove the substrate from the reaction solution and wash it extensively with the reaction buffer (and optionally with a mild detergent like Tween-20 in PBS) to remove any non-covalently bound biomolecules.

-

For solution-phase reactions, the resulting conjugate can be purified using standard techniques such as size exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted starting materials.

-

Caption: Strain-Promoted Alkyne-Azide Cycloaddition.

Conclusion

This compound is a powerful and versatile chemical tool that bridges the gap between surface science, bioconjugation, and targeted therapeutics. Its unique combination of a surface-anchoring silane group, a biocompatible PEG spacer, and a bioorthogonal DBCO handle provides researchers with a robust platform for developing innovative solutions in diagnostics, drug delivery, and fundamental biological research. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reagent in a wide array of advanced applications.

References

- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Back to your heart: Ubiquitin proteasome system-regulated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. lifesensors.com [lifesensors.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of DBCO-PEG4-triethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for DBCO-PEG4-triethoxysilane, a heterobifunctional linker crucial for bioconjugation and surface modification applications. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, key reaction parameters, and purification strategies. The information is intended to equip researchers in drug development and materials science with the necessary knowledge to successfully synthesize and utilize this versatile molecule.

Overview of the Synthesis Route

The synthesis of this compound is achieved through a straightforward and efficient coupling reaction between a DBCO-PEG4-NHS ester and (3-aminopropyl)triethoxysilane (APTES). The N-hydroxysuccinimide (NHS) ester of the dibenzocyclooctyne (DBCO)-functionalized polyethylene (B3416737) glycol (PEG) linker readily reacts with the primary amine of the aminosilane (B1250345) to form a stable amide bond. This reaction is typically carried out in an anhydrous aprotic solvent.

The DBCO moiety facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the covalent labeling of azide-modified molecules in complex biological environments. The tetraethylene glycol (PEG4) spacer enhances water solubility and reduces steric hindrance. The triethoxysilane (B36694) group enables the covalent attachment of the entire construct to silica-based surfaces, such as glass slides, silicon wafers, and nanoparticles.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| DBCO-PEG4-NHS Ester | ≥95% | Various |

| (3-aminopropyl)triethoxysilane (APTES) | ≥98% | Various |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Various |

| Anhydrous Diisopropylethylamine (DIPEA) | ≥99.5% | Various |

| Diethyl ether | Anhydrous | Various |

| Deuterated chloroform (B151607) (CDCl3) | For NMR | Various |

2.2. Synthesis Procedure

-

Preparation of Reactants:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DBCO-PEG4-NHS Ester (1 equivalent) in anhydrous dimethylformamide (DMF).

-

In a separate vial, prepare a solution of (3-aminopropyl)triethoxysilane (APTES) (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DMF.

-

-

Reaction:

-

Slowly add the APTES/DIPEA solution to the stirred solution of DBCO-PEG4-NHS Ester at room temperature.

-

Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, remove the DMF under reduced pressure.

-

Redissolve the crude product in a minimal amount of dichloromethane (B109758) (DCM).

-

Add the DCM solution dropwise to a vigorously stirred beaker of cold diethyl ether to precipitate the product.

-

Isolate the precipitated product by vacuum filtration and wash with cold diethyl ether.

-

Dry the purified this compound under high vacuum.

-

2.3. Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence of characteristic peaks corresponding to the DBCO, PEG, and triethoxysilane moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound can be assessed by HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting materials and the reaction.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| DBCO-PEG4-NHS Ester | C₃₄H₃₉N₃O₁₀ | 649.69 | >95% (HPLC) |

| (3-aminopropyl)triethoxysilane | C₉H₂₃NO₃Si | 221.37 | ≥98% |

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Molar Ratio (DBCO-PEG4-NHS : APTES) | 1 : 1.1 | A slight excess of the amine ensures complete consumption of the NHS ester. |

| Solvent | Anhydrous DMF | Ensures solubility of reactants and prevents hydrolysis of the NHS ester and triethoxysilane. |

| Base | DIPEA | Acts as a scavenger for the NHS released during the reaction. |

| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed to completion. |

| Reaction Time | 4 - 6 hours | Monitor by TLC or LC-MS for completion. |

Diagrams

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Logical Relationship of Components

Caption: The logical relationship of the functional components in the synthesis.

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG4-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of DBCO-PEG4-triethoxysilane, a heterobifunctional molecule integral to advancements in bioconjugation, surface chemistry, and drug delivery systems. We will delve into the distinct roles of its constituent functional groups, present relevant quantitative data, and provide detailed experimental protocols for its application.

Core Concepts: A Dual-Functionality Molecule

This compound is a versatile chemical tool that bridges the gap between biological molecules and inorganic surfaces. Its mechanism of action is rooted in the independent yet complementary functionalities of its two terminal ends: the dibenzocyclooctyne (DBCO) group and the triethoxysilane (B36694) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[1][2]

1. The DBCO Group: A Gateway to Bioconjugation via Copper-Free Click Chemistry

The DBCO moiety is a key player in the field of bioorthogonal chemistry, specifically in the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[3] This reaction allows for the covalent ligation of the DBCO group to a molecule containing an azide (B81097) (-N3) functional group.

The primary advantages of the SPAAC reaction are:

-

Biocompatibility: It proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[4]

-

High Specificity and Efficiency: The DBCO group reacts selectively with azides, avoiding side reactions with other functional groups commonly found in biological systems, such as amines and hydroxyls. The reaction is high-yielding and forms a stable triazole linkage.[4][5]

-

Favorable Kinetics: The inherent ring strain of the cyclooctyne (B158145) ring in the DBCO group significantly accelerates the reaction with azides.

This functionality enables the precise and stable attachment of this compound to a wide array of azide-modified biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs.

2. The Triethoxysilane Group: Anchoring to Inorganic Surfaces

The triethoxysilane end of the molecule is responsible for its ability to covalently bind to hydroxyl-rich inorganic surfaces such as glass, silica (B1680970), and metal oxides.[1] This surface modification occurs through a two-step hydrolysis and condensation process:

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by either acid or base.

-

Condensation: The newly formed silanol groups can then undergo condensation reactions. This can occur in two ways:

-

Surface Condensation: The silanol groups react with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Surface), effectively anchoring the molecule to the surface.

-

Self-Condensation: Adjacent hydrolyzed silane (B1218182) molecules can react with each other to form a cross-linked polysiloxane network on the surface.

-

The extent of hydrolysis and condensation can be controlled by factors such as pH, water concentration, and reaction time, allowing for the formation of a stable and functional monolayer on the desired substrate.

3. The PEG4 Linker: Ensuring Solubility and Minimizing Steric Hindrance

The tetraethylene glycol (PEG4) spacer serves as a flexible, hydrophilic linker between the DBCO and triethoxysilane groups.[1] This component is crucial for:

-

Enhanced Solubility: The PEG linker increases the water solubility of the entire molecule, facilitating its use in aqueous biological buffers.

-

Reduced Non-specific Binding: The hydrophilic nature of PEG helps to prevent the non-specific adsorption of proteins and other biomolecules to the modified surface.

-

Minimized Steric Hindrance: The length and flexibility of the PEG spacer provide sufficient distance between the immobilized biomolecule and the surface, ensuring that the biomolecule's structure and function are not compromised.

Data Presentation

The following tables summarize quantitative data relevant to the application of this compound and related compounds.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO-functionalized surface and Azide-protein | Slower than thiol-maleimide and sTCO-tetrazine chemistries | Not specified | [6] |

Note: While a specific rate constant for this compound was not found, the data for a similar DBCO-functionalized surface provides a useful comparison for reaction efficiency.

Table 2: Surface Modification Characterization

| Surface Modification | Water Contact Angle (°) | Characterization Method | Reference |

| Glass surface before silanization | ~20-30 | Contact Angle Goniometry | [7] |

| Glass surface after silanization with dichlorooctamethyltetrasiloxane | ~20-95 | Contact Angle Goniometry | [7] |

Note: The change in water contact angle is a key indicator of successful surface modification. A higher contact angle generally indicates a more hydrophobic surface, which can be expected after silanization.

Table 3: Protein Immobilization Efficiency

| Immobilization Chemistry | Relative Specific Activity of Immobilized Carbonic Anhydrase | Apparent Folded Fraction | Reference |

| Azide-DBCO | 0.27 ± 0.04 | 0.76 ± 0.01 | [6] |

| Thiol-Maleimide | 0.46 ± 0.06 | 0.82 ± 0.02 | [6] |

| Tetrazine-sTCO | 0.77 ± 0.03 | 0.87 ± 0.02 | [6] |

Note: This data highlights that while DBCO-azide chemistry is highly specific, other factors can influence the activity of the immobilized protein. The lower specific activity in this case was attributed to the slower ligation kinetics.

Experimental Protocols

Protocol 1: Surface Modification of Glass or Silica Substrates

This protocol describes the general procedure for functionalizing a glass or silica surface with this compound.

Materials:

-

Glass or silica substrate (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous toluene (B28343) or ethanol (B145695)

-

Deionized water

-

Nitric acid or Piranha solution (use with extreme caution)

-

Oven

Procedure:

-

Surface Cleaning:

-

Thoroughly clean the substrate by sonicating in deionized water and then ethanol.

-

For a more rigorous cleaning, immerse the substrate in 5 N nitric acid overnight or in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Rinse the substrate extensively with deionized water.

-

-

Surface Activation (Hydroxylation):

-

Immerse the cleaned substrate in boiling deionized water for 1-2 hours to generate a high density of surface hydroxyl groups.

-

Dry the substrate in an oven at 110°C for at least 30 minutes.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.

-

Immerse the dried substrate in the silane solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.

-

-

Curing:

-

Cure the silanized substrate in an oven at 80-110°C for 1-2 hours to promote the formation of stable siloxane bonds.

-

-

Storage:

-

Store the DBCO-functionalized substrate in a desiccator until ready for use.

-

Protocol 2: Immobilization of an Azide-Modified Protein

This protocol outlines the steps for conjugating an azide-modified protein to a DBCO-functionalized surface.

Materials:

-

DBCO-functionalized substrate (from Protocol 1)

-

Azide-modified protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA) for blocking (optional)

-

Tween-20 (for washing buffers)

Procedure:

-

Protein Preparation:

-

Dissolve the azide-modified protein in PBS to a final concentration of 0.1-1 mg/mL.

-

-

Immobilization:

-

Incubate the DBCO-functionalized substrate with the protein solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Remove the protein solution and wash the substrate three times with PBS containing 0.05% Tween-20 (PBST) to remove non-covalently bound protein.

-

Follow with three washes with PBS to remove the detergent.

-

-

Blocking (Optional):

-

To minimize non-specific binding in subsequent assays, incubate the substrate with a 1% BSA solution in PBS for 1 hour at room temperature.

-

Wash the substrate three times with PBST and then three times with PBS.

-

-

Storage:

-

The protein-immobilized surface is now ready for use. It can be stored in PBS at 4°C for short-term storage.

-

Mandatory Visualization

References

- 1. DBCO-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 2. This compound, CAS 2353410-02-1 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principles and Applications of DBCO-PEG4-Triethoxysilane Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of DBCO-PEG4-triethoxysilane, a key reagent in the field of bioconjugation and surface functionalization. Leveraging the power of copper-free click chemistry, this molecule offers a robust and versatile platform for the covalent attachment of biomolecules to silica-based surfaces and other materials.

Core Principles: The Chemistry of this compound

This compound is a heterobifunctional linker designed for a two-step conjugation strategy. Its structure consists of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the basis of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2][3] This bio-orthogonal reaction is highly specific and forms a stable triazole linkage under mild, physiological conditions.[4][5]

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer. The PEG linker enhances the water solubility of the molecule and the resulting conjugates, reduces non-specific binding of proteins and other molecules to the functionalized surface, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule for subsequent reactions.[2]

-

Triethoxysilane (B36694): A functional group that enables the covalent attachment of the linker to hydroxyl-bearing surfaces such as glass, silica (B1680970), and silicon dioxide.[2] The ethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate to form stable siloxane bonds.

The overall process involves an initial surface modification step where the triethoxysilane group of the linker is used to functionalize a substrate, followed by the specific and efficient immobilization of an azide-modified biomolecule via the DBCO group.

Quantitative Data on SPAAC Reactions

The efficiency of the SPAAC reaction is a critical parameter for successful bioconjugation. The reaction kinetics are typically described by second-order rate constants, which can be influenced by various factors such as the structure of the azide (B81097) and cyclooctyne, the solvent, pH, and temperature.

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| DBCO | Benzyl Azide | ~0.1 | Aqueous conditions | [6] |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | [7] |

| DBCO derivatives | Azide groups | 1 - 2 | General range | [8] |

Experimental Protocols

This section provides detailed methodologies for the surface functionalization with this compound and the subsequent immobilization of an azide-modified biomolecule.

Protocol for Surface Functionalization of Glass or Silica Substrates

This protocol describes the covalent attachment of this compound to a glass or silica surface.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous ethanol (B145695)

-

Ammonium (B1175870) hydroxide (B78521) or acetic acid

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the glass or silica substrates by sonicating in a solution of deionized water and detergent for 15 minutes.

-

Rinse extensively with deionized water.

-

Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to 1 hour to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous ethanol. To promote hydrolysis of the ethoxy groups, a small amount of ammonium hydroxide (for basic conditions) or acetic acid (for acidic conditions) can be added to the ethanol before adding the silane.

-

Immerse the cleaned and activated substrates in the silanization solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Remove the substrates from the solution and rinse thoroughly with ethanol to remove any unreacted silane.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Curing:

-

To promote the formation of stable siloxane bonds, cure the coated substrates by baking in an oven at 100-120°C for 1 hour.

-

Allow the substrates to cool to room temperature. The DBCO-functionalized surface is now ready for the click chemistry reaction.

-

Protocol for Immobilization of Azide-Modified Biomolecules

This protocol describes the attachment of an azide-containing biomolecule to the DBCO-functionalized surface via SPAAC.

Materials:

-

DBCO-functionalized substrates (from Protocol 3.1)

-

Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free and azide-free buffer.

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

-

Prepare Biomolecule Solution:

-

Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (typically in the µg/mL to mg/mL range, which should be optimized for each specific application).

-

-

Immobilization Reaction:

-

Add the biomolecule solution to the DBCO-functionalized surface, ensuring the entire surface is covered.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times can be optimized based on the specific biomolecule and desired surface density.

-

-

Washing:

-

Remove the biomolecule solution and wash the surface extensively with PBST (3 x 5 minutes) to remove any non-covalently bound molecules.

-

Rinse with deionized water and dry under a stream of nitrogen gas.

-

-

Blocking (Optional):

-

To prevent non-specific binding in subsequent assays, the surface can be incubated with a Blocking Buffer for 1 hour at room temperature.

-

Wash the surface with PBST and then deionized water, and dry as before. The surface is now functionalized with the desired biomolecule and ready for downstream applications.

-

Visualizations

Reaction Mechanism

Caption: The SPAAC reaction between DBCO and an azide forms a stable triazole linkage.

Experimental Workflow for Surface Functionalization

Caption: A step-by-step workflow for creating a biomolecule-functionalized surface.

Logical Relationship in a Cell Surface Engineering Application

Caption: Workflow for cell surface engineering and targeted labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Approaches to Label the Surface of S. aureus with DBCO for Click Chemistry-Mediated Deposition of Sensitive Cargo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Application of DBCO-PEG4-Triethoxysilane in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-implicated proteins.[1] These heterobifunctional molecules are comprised of a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that covalently connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[1]

This technical guide delves into the utility of a specific and versatile linker, DBCO-PEG4-triethoxysilane, in the development of novel PROTACs. This linker possesses a unique combination of functionalities: a Dibenzocyclooctyne (DBCO) group for bioorthogonal "click chemistry," a tetraethylene glycol (PEG4) spacer to enhance solubility and optimize spatial orientation, and a triethoxysilane (B36694) moiety for potential surface immobilization, offering unique advantages in PROTAC design and evaluation.

Core Components and Their Strategic Advantages

The this compound linker is a multi-faceted tool for PROTAC development, with each component conferring distinct and advantageous properties.

-

Dibenzocyclooctyne (DBCO): This moiety is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This bioorthogonal reaction allows for the efficient and specific conjugation of the linker to an azide-functionalized ligand (either for the POI or the E3 ligase) under mild, biocompatible conditions.[2] This highly selective reaction minimizes the potential for off-target modifications and simplifies the purification of the final PROTAC conjugate.

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a commonly employed feature in PROTAC design to improve the physicochemical properties of the resulting molecule.[3] The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often large and hydrophobic PROTACs, which can in turn improve their cell permeability and bioavailability.[3] The length of the PEG spacer is also a critical parameter for optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination.[3]

-

Triethoxysilane Group: This functional group provides a unique capability for the covalent attachment of the PROTAC to silica-based surfaces, such as glass slides or microplates.[4][5] This immobilization is valuable for the development of novel cell-based assays, allowing for the study of PROTAC-mediated protein degradation in a spatially defined manner or for the creation of high-throughput screening platforms.

Quantitative Data on PROTAC Performance with PEG Linkers

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths [3]

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

-

DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

-

Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [3]

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 1.2 | 15 |

| PEG4 | 2.5 | 25 |

| PEG5 | 2.8 | 30 |

| PEG6 | 2.1 | 22 |

-

Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion across a cell membrane model.

-

Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

The data for these BRD4-targeting PROTACs suggest that a PEG linker of 4 to 5 units provides a favorable balance of high degradation potency and good cellular permeability.[3] It is crucial to note that the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined for each new PROTAC system.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of PROTACs. While these protocols are based on the use of similar DBCO-PEG linkers, they can be readily adapted for this compound.

Protocol 1: Two-Step Synthesis of a PROTAC using a DBCO-PEG Linker

This protocol outlines a modular approach to PROTAC synthesis where an azide-functionalized POI-binding ligand is first coupled to the DBCO-PEG linker, followed by conjugation to an E3 ligase ligand.

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Dissolution: Dissolve the azide-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF or DMSO to a final concentration of 10-50 mM.

-

Reaction: Stir the reaction mixture at room temperature (20-25°C) for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of starting materials and the appearance of the desired product peak.

-

Purification: Upon completion, purify the intermediate product by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: Lyophilize the pure fractions to obtain the intermediate product as a solid and confirm its identity and purity by high-resolution mass spectrometry and NMR.

Step 2: Conjugation to E3 Ligase Ligand

The triethoxysilane group can be hydrolyzed to form reactive silanol (B1196071) groups for conjugation. Alternatively, if the E3 ligase ligand has a suitable reactive handle, a different conjugation strategy may be employed. The following is a general protocol for surface immobilization.

-

Surface Preparation: Clean a silica-based surface (e.g., glass slide) with piranha solution or oxygen plasma to generate hydroxyl groups.

-

Silanization: Immerse the cleaned surface in a solution of the purified DBCO-PEG4-silane intermediate in an anhydrous solvent like toluene (B28343) for several hours at room temperature or elevated temperature.

-

Washing: Thoroughly wash the surface with the solvent to remove any non-covalently bound material.

-

Curing: Cure the surface at an elevated temperature (e.g., 110°C) to promote covalent bond formation.

Protocol 2: Quantification of Target Protein Degradation by Western Blot[4]

This method is a standard procedure to determine the DC50 and Dmax values of a PROTAC.

-

Cell Culture and Treatment: Seed cells expressing the target protein in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development and the strategic use of the this compound linker.

Caption: General mechanism of PROTAC-mediated protein degradation.

References

The Pivotal Role of the PEG4 Linker in DBCO Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular conjugation are paramount. Dibenzocyclooctyne (DBCO) reagents have become a cornerstone of copper-free click chemistry, enabling specific and bioorthogonal ligation of molecules in complex biological environments. A critical advancement in the utility of these reagents has been the incorporation of a short, hydrophilic tetraethylene glycol (PEG4) linker. This technical guide delves into the core functionalities of the PEG4 linker in DBCO reagents, providing a comprehensive overview of its impact on solubility, reaction kinetics, and conjugate stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Principles: The Function of the PEG4 Linker

The integration of a PEG4 linker into DBCO reagents is a strategic design choice that addresses several key challenges in bioconjugation.[1] The DBCO moiety, while highly reactive towards azides, is inherently hydrophobic. This can lead to poor solubility in the aqueous buffers required for most biological experiments and can cause aggregation of the labeled biomolecule, potentially compromising its function and inducing an immunogenic response.[1]

The PEG4 linker, composed of four repeating ethylene (B1197577) oxide units, imparts several crucial advantages:

-

Enhanced Hydrophilicity: The PEG4 chain is highly hydrophilic, significantly improving the water solubility of the DBCO reagent and the resulting bioconjugate.[2] This is critical for preventing aggregation and ensuring efficient reactions in aqueous media.[3]

-

Reduced Steric Hindrance: The PEG4 spacer extends the DBCO group away from the surface of the biomolecule, minimizing steric hindrance and allowing for more efficient access of the azide-containing binding partner. This can lead to faster and more complete conjugation reactions.

-

Improved Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity of molecules and improve their pharmacokinetic properties.[4] The PEG4 linker can help to shield the bioconjugate from immune recognition and reduce non-specific interactions.[5]

-

Flexible Spacer: The PEG4 linker provides a flexible connection between the DBCO group and the molecule of interest, which can be beneficial for maintaining the biological activity of the conjugated biomolecule.

Data Presentation: Quantitative Impact of the PEG4 Linker

While the qualitative benefits of PEGylation are widely acknowledged, quantitative data underscores the significant impact of the PEG4 linker.

Aqueous Solubility

| Reagent | Aqueous Solubility | Reference(s) |

| DBCO-PEG4-NHS ester | up to 5.5 mM | [6] |

| DBCO-PEG4-Maleimide | up to 6.6 mM | [3][6] |

| Non-PEGylated DBCO reagents | Generally require dissolution in an organic solvent (e.g., DMSO, DMF) before dilution in aqueous buffer.[7] | [7] |

Note: The solubility of NHS esters can be affected by hydrolysis in aqueous solutions. It is recommended to prepare aqueous solutions immediately before use.[6]

Reaction Kinetics

The PEG linker can accelerate the rate of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions by reducing steric hindrance. A study comparing DBCO-modified antibodies with and without a PEG linker demonstrated a notable increase in reaction rates.

| Reactants | Buffer | Rate Constant (k₂) (M⁻¹s⁻¹) | % Increase with PEG Linker | Reference(s) |

| DBCO-Trastuzumab + Azide (B81097) | HEPES (pH 7) | ~0.24 | - | [8][9] |

| DBCO-PEG5-Trastuzumab + Azide | HEPES (pH 7) | ~0.37 | ~53% | [8][9] |

| DBCO-Trastuzumab + Azide | PBS (pH 7) | ~0.18 | - | [8][9] |

| DBCO-PEG5-Trastuzumab + Azide | PBS (pH 7) | ~0.22 | ~22% | [8][9] |

Note: This study utilized a PEG5 linker, which is structurally and functionally very similar to a PEG4 linker.

Stability of Bioconjugates (Antibody-Drug Conjugates)

The hydrophilicity imparted by PEG linkers can significantly reduce the aggregation of antibody-drug conjugates (ADCs), a critical factor for their therapeutic efficacy and safety. Increased hydrophobicity from the payload can lead to ADC aggregation and faster clearance from circulation.[3][4]

| ADC Linker | Key Observation | Reference(s) |

| Non-PEGylated | Higher propensity for aggregation, especially with high drug-to-antibody ratios (DARs). | [10][11] |

| PEGylated (including PEG4) | Reduced aggregation and improved stability, allowing for higher DARs while maintaining favorable pharmacokinetic profiles. | [5][12][13] |

Studies have shown that introducing a PEG chain of four, eight, or twelve units into an ADC linker leads to slower non-specific cellular uptake and reduced hematologic toxicity in animal models, correlating with reduced hydrophobicity.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role and application of PEG4 linkers in DBCO reagents.

Caption: Core functionalities of the PEG4 linker in DBCO reagents.

Caption: General workflow of bioconjugation using a DBCO-PEG4-NHS ester.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments using DBCO-PEG4 reagents.

Protocol for Antibody Conjugation with DBCO-PEG4-NHS Ester

This protocol outlines the conjugation of a DBCO-PEG4 moiety to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-PEG4-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[14]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should generally not exceed 10% (v/v) to maintain antibody integrity.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[6][15]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[6][14]

-

Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column according to the manufacturer's instructions.[14] The purified DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.

Protocol for Live Cell Imaging with a DBCO-PEG4-Fluorophore Conjugate

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Live cells cultured with an azide-derivatized sugar (e.g., Ac4ManNAz) for 24-48 hours

-

DBCO-PEG4-fluorophore conjugate

-

Live cell imaging buffer (e.g., phenol (B47542) red-free medium with 1% FBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells in an appropriate medium containing an azide-derivatized metabolite to allow for metabolic incorporation of azides onto the cell surface.[12][15]

-

Washing: Gently wash the cells twice with pre-warmed live cell imaging buffer.[12]

-